isopropyl 2-amino-5-benzoyl-6-methyl-1',3'-dihydro-2'-oxospiro[4H-pyran-4,3'-(2'H)-indole]-3-carboxylate
Beschreibung
Propan-2-yl 2’-amino-6’-methyl-2-oxo-5’-(phenylcarbonyl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure
Eigenschaften
Molekularformel |
C24H22N2O5 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
propan-2-yl 2//'-amino-5//'-benzoyl-6//'-methyl-2-oxospiro[1H-indole-3,4//'-pyran]-3//'-carboxylate |
InChI |
InChI=1S/C24H22N2O5/c1-13(2)30-22(28)19-21(25)31-14(3)18(20(27)15-9-5-4-6-10-15)24(19)16-11-7-8-12-17(16)26-23(24)29/h4-13H,25H2,1-3H3,(H,26,29) |
InChI-Schlüssel |
NOPLVDXJYNQUSF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC(C)C)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC(C)C)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2’-amino-6’-methyl-2-oxo-5’-(phenylcarbonyl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyran moieties, followed by their spirocyclization. Key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Formation of the Pyran Moiety: This involves the reaction of a suitable aldehyde with a β-keto ester in the presence of a base to form the pyran ring.
Spirocyclization: The indole and pyran intermediates are then subjected to spirocyclization under specific conditions to form the spiro[indole-3,4’-pyran] structure.
Industrial Production Methods
Industrial production of this compound would likely involve
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
